
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group (-CN) attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride typically involves the cyanoacetylation of L-phenylalanine. One common method includes the reaction of L-phenylalanine with cyanoacetic acid under acidic conditions to introduce the cyano group. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Incorporated into proteins as a non-natural amino acid to study protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride involves its incorporation into proteins or peptides, where it can act as a probe to study protein dynamics and interactions. The cyano group serves as a vibrational reporter, allowing researchers to monitor changes in the local environment of the protein using techniques such as infrared spectroscopy.
Molecular Targets and Pathways: The compound targets specific sites within proteins, where it can form hydrogen bonds or participate in hydrophobic interactions. These interactions can influence the folding, stability, and function of the protein, providing insights into its biological activity.
Comparison with Similar Compounds
4-Cyano-L-phenylalanine: Another derivative with the cyano group at the para position of the phenyl ring.
3-Cyano-D-phenylalanine: The D-enantiomer of 3-Cyano-L-phenylalanine.
3-Cyano-L-tyrosine: A derivative with an additional hydroxyl group on the phenyl ring.
Uniqueness: (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is unique due to its specific positioning of the cyano group, which imparts distinct chemical and physical properties. This positioning allows for selective interactions with proteins and other biomolecules, making it a valuable tool in biochemical and biophysical research.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRPFSPUOEZJA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
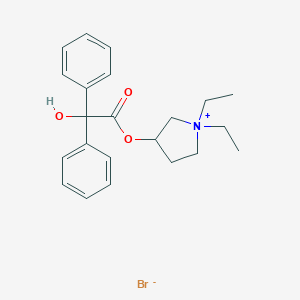
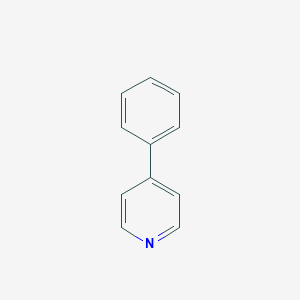
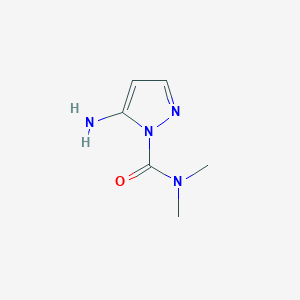
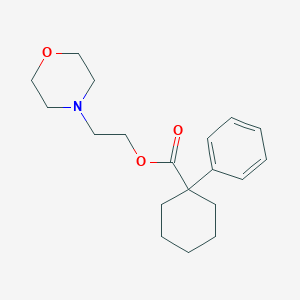


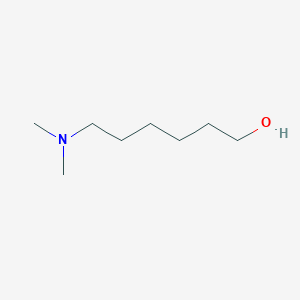
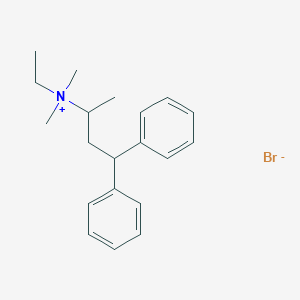
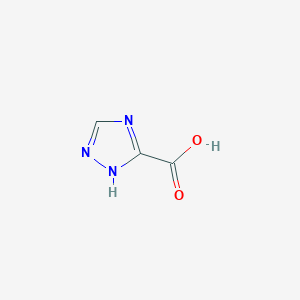
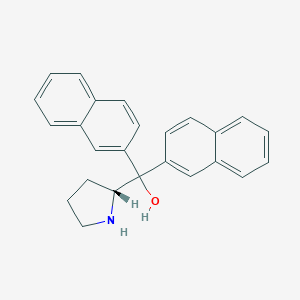
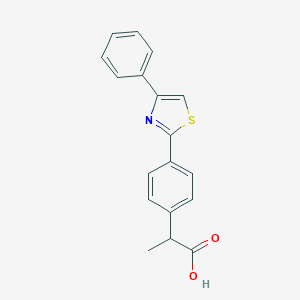
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
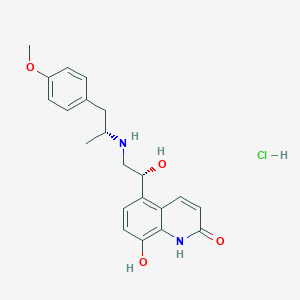
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
